1-(2,2-Dimethylpropyl)cyclopropanamine
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Overview
Description
1-(2,2-Dimethylpropyl)cyclopropanamine is an organic compound with the molecular formula C8H17N It is a cyclopropane derivative with an amine group attached to a 2,2-dimethylpropyl substituent
Preparation Methods
The synthesis of 1-(2,2-Dimethylpropyl)cyclopropanamine can be achieved through several synthetic routes. One common method involves the reaction of cyclopropanecarboxylic acid with 2,2-dimethylpropylamine under appropriate conditions to form the desired amine. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. Specific details on the reaction conditions and catalysts used can be found in relevant patents and scientific literature .
Chemical Reactions Analysis
1-(2,2-Dimethylpropyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in substitution reactions with various reagents to form new compounds. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. .
Scientific Research Applications
1-(2,2-Dimethylpropyl)cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethylpropyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
1-(2,2-Dimethylpropyl)cyclopropanamine can be compared with other cyclopropane derivatives and amines. Similar compounds include:
Cyclopropylamine: A simpler amine with a cyclopropane ring.
2,2-Dimethylpropylamine: An amine with a similar substituent but without the cyclopropane ring.
Cyclopropanecarboxamide: A related compound with an amide group instead of an amine. The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties
This comprehensive overview highlights the significance of this compound in various fields of research and its potential for future applications. Further studies are essential to explore its full range of properties and uses.
Properties
IUPAC Name |
1-(2,2-dimethylpropyl)cyclopropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7(2,3)6-8(9)4-5-8/h4-6,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQGDVSTEZJTLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1(CC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1243250-00-1 |
Source
|
Record name | 1-(2,2-dimethylpropyl)cyclopropan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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